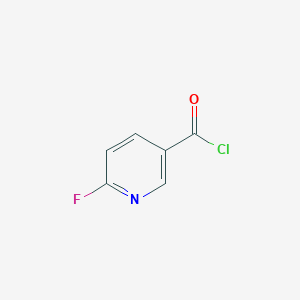

![molecular formula C8H6FNS B1316711 6-Fluoro-2-methylbenzo[d]thiazole CAS No. 399-73-5](/img/structure/B1316711.png)

6-Fluoro-2-methylbenzo[d]thiazole

Descripción general

Descripción

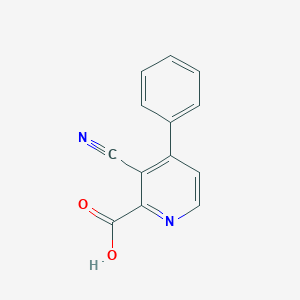

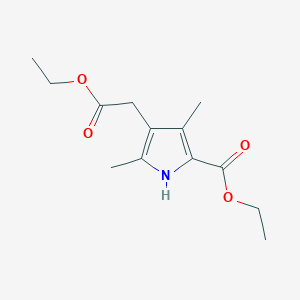

6-Fluoro-2-methylbenzo[d]thiazole is an organic compound with the molecular formula C8H6FNS . It is a heterocyclic compound with a five-membered structure containing a sulfur atom and a benzene ring. It is a light-yellow to brown powder or crystals .

Synthesis Analysis

A common method for synthesizing 6-Fluoro-2-methylbenzo[d]thiazole is through the substitution reaction of carbon disulfide . The specific process can involve reacting 2-methylbenzothiazole with a fluorinating agent to produce 6-Fluoro-2-methylbenzo[d]thiazole .Molecular Structure Analysis

The molecular weight of 6-Fluoro-2-methylbenzo[d]thiazole is 167.21 g/mol . The InChI code for this compound is 1S/C8H6FNS/c1-5-10-7-3-2-6 (9)4-8 (7)11-5/h2-4H,1H3 .Chemical Reactions Analysis

6-Fluoro-2-methylbenzo[d]thiazole can act as a catalyst or precursor in certain chemical reactions, such as the synthesis of compounds with medicinal activity .Physical And Chemical Properties Analysis

6-Fluoro-2-methylbenzo[d]thiazole is a white crystalline solid . It has a melting point of approximately 89-91°C . The compound is stored at room temperature .Aplicaciones Científicas De Investigación

Medicinal Chemistry

Application Summary

6-Fluoro-2-methylbenzo[d]thiazole is utilized in medicinal chemistry to develop compounds with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, and antimicrobial properties .

Methods of Application

Researchers synthesize various derivatives of thiazole to test their biological activity. The methods typically involve organic synthesis techniques, such as condensation reactions, to introduce functional groups that may enhance the compound’s efficacy .

Results

Thiazole derivatives have shown promise in preclinical studies, demonstrating activities such as antihypertensive, anti-inflammatory, and antibacterial effects. Quantitative data from these studies often include IC50 values, which indicate the concentration needed to inhibit a biological process by 50% .

Material Science

Application Summary

In material science, 6-Fluoro-2-methylbenzo[d]thiazole serves as an intermediate in the synthesis of materials with potential applications in electronics and photonics .

Methods of Application

The compound is used in various chemical reactions as a precursor to synthesize materials with specific electronic properties. Techniques such as vapor deposition or sol-gel processes may be employed.

Results

The synthesized materials are characterized for their electrical conductivity, bandgap, and other relevant properties, often using techniques like X-ray diffraction or electron microscopy.

Chemical Synthesis

Application Summary

This compound is a valuable intermediate in chemical synthesis, aiding in the production of complex molecules with potential pharmaceutical applications .

Methods of Application

It is used in substitution reactions, where it acts as a catalyst or catalyst precursor. The conditions for these reactions are carefully controlled to optimize yield and purity.

Results

The success of these reactions is measured by the yield of the desired product and its purity, determined through methods like chromatography and NMR spectroscopy.

Chromatography

Application Summary

6-Fluoro-2-methylbenzo[d]thiazole can be used in chromatographic methods to help in the separation and analysis of complex mixtures .

Methods of Application

It may be used as a standard or a derivative in chromatographic analysis to calibrate the system or to enhance the detection of specific analytes.

Results

The outcomes include improved resolution and detection limits in chromatographic analyses, with quantitative data provided by peak areas and retention times.

Analytical Applications

Application Summary

In analytical chemistry, the compound is used for the qualitative and quantitative analysis of chemical substances .

Methods of Application

It is often used in spectroscopic analysis as a reference compound to compare against unknown samples.

Results

The analytical results include spectroscopic data like absorbance or fluorescence, which are used to identify or quantify other compounds.

Research Studies

Application Summary

6-Fluoro-2-methylbenzo[d]thiazole is the subject of various research studies aiming to discover new applications and understand its properties better .

Methods of Application

Research studies involve both theoretical and experimental approaches, including computational modeling and laboratory experiments.

Results

Findings from these studies contribute to the broader knowledge of thiazole compounds, potentially leading to new applications in science and industry.

Antitumor and Cytotoxic Agents

Application Summary

6-Fluoro-2-methylbenzo[d]thiazole derivatives have been explored for their potential as antitumor and cytotoxic agents, particularly in the treatment of prostate cancer .

Methods of Application

Synthesis of thiazole derivatives, such as [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, and their subsequent testing on human tumor cell lines is a common approach .

Results

Some compounds have demonstrated potent effects on prostate cancer cell lines, indicating the promise of thiazole derivatives in cancer therapy .

Antibiotic Resistance Inhibitors

Application Summary

Thiazole and its benzofused derivatives are being studied for their ability to inhibit mechanisms underlying antibiotic resistance, which is crucial for treating severe drug-resistant infections .

Methods of Application

Research involves exploring the structure-activity relationship (SAR) of these compounds to understand how they can effectively counteract antibiotic resistance .

Results

The findings could lead to the development of new antibiotics that can overcome resistance and be effective against drug-resistant strains of bacteria .

Organic Synthesis Intermediates

Application Summary

6-Fluoro-2-methylbenzo[d]thiazole is used as an intermediate in organic synthesis, particularly in reactions that produce compounds with medicinal properties .

Methods of Application

Common methods include substitution reactions where the compound acts as a catalyst or catalyst precursor .

.

Chemical Reaction Accelerators

Application Summary

This compound is also used as a chemical reaction accelerator, aiding in various chemical processes to increase the rate of reaction .

Methods of Application

It is incorporated into reaction mixtures to enhance the efficiency and speed of chemical transformations .

Results

The success is measured by the improved reaction times and yields, contributing to more efficient industrial and laboratory chemical processes .

Solvent Properties

Application Summary

Due to its good solubility in organic solvents, 6-Fluoro-2-methylbenzo[d]thiazole is used in applications requiring a solvent with specific characteristics .

Methods of Application

It is used as a solvent or co-solvent in various organic reactions, where its properties can influence the outcome of the reaction .

Results

The use of this compound as a solvent can lead to improved solubility of reactants and better reaction kinetics .

Synthesis of Dyes and Pigments

Application Summary

6-Fluoro-2-methylbenzo[d]thiazole serves as a starting material in the synthesis of dyes and pigments, owing to its chemical structure that allows for versatile functionalization .

Methods of Application

The compound is used in synthetic pathways to create dyes and pigments with desired color properties and stability .

Results

The synthesized dyes and pigments are evaluated for their color intensity, stability under various conditions, and compatibility with different materials .

These applications highlight the versatility of 6-Fluoro-2-methylbenzo[d]thiazole in scientific research and industrial processes. The compound’s utility spans across various fields, demonstrating its importance as a chemical intermediate and its potential in developing new technologies and treatments. For detailed experimental procedures and quantitative results, access to specific scientific publications or databases would be required.

Neuroprotective Agents

Application Summary

Thiazole derivatives, including 6-Fluoro-2-methylbenzo[d]thiazole, are investigated for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Methods of Application

The compounds are tested in vitro and in vivo for their ability to protect neuronal cells against various types of damage .

Results

Promising results have shown that certain derivatives can prevent neuronal death and improve cognitive functions in animal models .

Antiviral Drugs

Application Summary

Research into thiazole compounds has included their potential use as antiviral agents, particularly against HIV and other viruses .

Methods of Application

Derivatives are synthesized and tested against viral replication in cell cultures .

Results

Some derivatives have demonstrated the ability to inhibit viral replication, indicating potential as antiviral drugs .

Agricultural Chemicals

Application Summary

6-Fluoro-2-methylbenzo[d]thiazole is used in the synthesis of agricultural chemicals, such as fungicides and pesticides .

Methods of Application

The compound is incorporated into chemical formulations that are tested for their efficacy in controlling pests and diseases in crops .

Results

Effective formulations contribute to increased crop yields and protection against various plant pathogens .

Photovoltaic Materials

Application Summary

In the field of renewable energy, thiazole derivatives are being explored for their application in photovoltaic materials .

Methods of Application

These compounds are used in the development of organic photovoltaic cells, where they may serve as electron donors or acceptors .

Results

Studies have shown that certain thiazole-based materials can enhance the efficiency and stability of organic solar cells .

Chemical Sensors

Application Summary

Thiazole derivatives, including 6-Fluoro-2-methylbenzo[d]thiazole, are utilized in the creation of chemical sensors for detecting various substances .

Methods of Application

The compounds are integrated into sensor devices and tested for their sensitivity and selectivity towards specific analytes .

Results

Successful sensors exhibit high sensitivity, quick response times, and the ability to operate in a range of environmental conditions .

Liquid Crystals

Application Summary

Due to their structural properties, thiazole derivatives are used in the synthesis of liquid crystals for display technologies .

Methods of Application

The compounds are synthesized and their mesomorphic properties are studied to determine their suitability for use in liquid crystal displays .

Results

Findings include the determination of phase transition temperatures and the stability of the liquid crystalline phases .

Safety And Hazards

Propiedades

IUPAC Name |

6-fluoro-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMUIMWWDJJAJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568034 | |

| Record name | 6-Fluoro-2-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-methylbenzo[d]thiazole | |

CAS RN |

399-73-5 | |

| Record name | 6-Fluoro-2-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=399-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

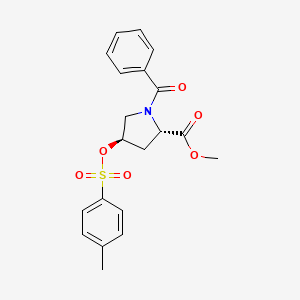

![(1S,2S,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1316629.png)

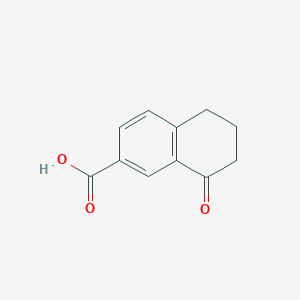

![Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316649.png)

![Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316650.png)